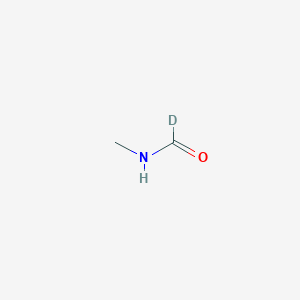![molecular formula C9H15F2NO2 B1418771 [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid CAS No. 1160246-21-8](/img/structure/B1418771.png)
[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid
Vue d'ensemble
Description
“[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C9H15F2NO2 . It is also known as 2-[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported .Molecular Structure Analysis
The molecular structure of “[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to an acetic acid group via a 2,2-difluoroethyl group .Physical And Chemical Properties Analysis
“[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid” has a molecular weight of 207.22 . It is a powder at room temperature .Applications De Recherche Scientifique
Fluorinated Retinoids Synthesis
One application of related compounds involves the synthesis of fluorinated retinoids. A study by Mead et al. (1985) describes the use of piperidine-acetic acid catalyzed reactions for preparing unsaturated trifluoromethyl ketones, leading to new fluorinated retinoids, including elusive all-trans isomers of 19,19,19- and 20,20,20-trifluororetinal (Mead, Loh, Asato, & Liu, 1985).
Synthesis of Piperidine Derivatives
Chirita, Hrib, and Birsa (2013) synthesized a title salt involving a piperidine ring, which adopted a chair conformation due to steric influences. This work contributes to the understanding of piperidine derivatives' molecular structures, relevant to [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid (Chirita, Hrib, & Birsa, 2013).
Mannich Reaction in Synthesis
Naik et al. (2013) conducted a study on the synthesis of novel Mannich bases involving piperidine. This research demonstrates the role of Mannich reaction in producing derivatives that could be related to [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
Electrophilic Substitution and Fluorescent Films
Soboleva, Orlova, and Shelkovnikov (2017) synthesized 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols, which were converted into acrylates for potential use in fluorescent films. This work highlights the utility of piperidine derivatives in material science (Soboleva, Orlova, & Shelkovnikov, 2017).
Synthesis of Deuterium-Labeled Compounds
Lin, Gong, and Salter (2022) reported the synthesis of a deuterium-labeled CCR2 antagonist, involving [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid. This showcases its application in creating labeled compounds for biomedical research (Lin, Gong, & Salter, 2022).
Ultrasound Irradiation in Organic Synthesis
Mokhtary and Torabi (2017) explored the use of Fe3O4 magnetic nanoparticles for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation. This research highlights an innovative approach in organic synthesis, potentially applicable to [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid derivatives (Mokhtary & Torabi, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-[1-(2,2-difluoroethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c10-8(11)6-12-3-1-7(2-4-12)5-9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUVQEJYNQRCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)

